molecular formula C20H25NO4 B13416391 N-Butyl Noroxymorphone

N-Butyl Noroxymorphone

Cat. No.: B13416391
M. Wt: 343.4 g/mol
InChI Key: QTHCSWUOQYHRFK-XFWGSAIBSA-N
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Description

N-Butyl Noroxymorphone, also known chemically as (4R,4aS,7aR,12bS)-3-Butyl-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one, is a high-purity pharmaceutical intermediate and reference standard. It is structurally characterized as a 4,5-epoxymorphinan with an N-butyl substituent and is identified by the CAS Number 503090-99-1 . Its molecular formula is C20H25NO4, and it has a molecular weight of 343.42 g/mol . This compound is of significant value in forensic, pharmacological, and analytical research. It is primarily used as a known impurity or degradation product in the quality control and stability testing of opioid active pharmaceutical ingredients (APIs), such as naltrexone hydrochloride . As a noroxymorphone derivative, it serves as a critical chemical scaffold for investigating structure-activity relationships (SAR) in opioid compounds. Research on analogous N-substituted noroxymorphon has demonstrated that modifications at the nitrogen position can profoundly influence a molecule's interaction with efflux transporters like P-glycoprotein (P-gp), which plays a key role at the blood-brain barrier and can affect the central nervous system distribution and efficacy of neurotherapeutics . Such studies are essential for understanding the pharmacokinetic profiles and optimizing the properties of new chemical entities in drug discovery. Applications: Pharmaceutical impurity profiling and reference standard for HPLC/LC-MS. Intermediate in the synthesis and research of novel opioid receptor ligands. Tool compound for studying the structure-activity relationships of morphinan derivatives. Probe for investigating transporter-mediated efflux mechanisms at biological barriers. Please note: This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal use. Handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-butyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H25NO4/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h4-5,15,18,22,24H,2-3,6-11H2,1H3/t15-,18+,19+,20-/m1/s1

InChI Key

QTHCSWUOQYHRFK-XFWGSAIBSA-N

Isomeric SMILES

CCCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Canonical SMILES

CCCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Butyl Noroxymorphone

Synthesis of the Noroxymorphone (B159341) Precursor

The foundational step in producing N-butyl noroxymorphone is the synthesis of its parent compound, noroxymorphone. This is typically achieved through the N-demethylation of oxymorphone or related opioid alkaloids. google.comacs.org

Conventional N-Demethylation Routes from Oxymorphone and Related Opioids

Traditional methods for the N-demethylation of opioids like oxymorphone often involve the use of harsh and toxic reagents. acs.orguq.edu.auacs.orgchemrxiv.org The von Braun reaction, utilizing cyanogen (B1215507) bromide, and the use of chloroformate esters are common examples. google.comacs.org For instance, the synthesis of noroxymorphone from thebaine involves a multi-step process including oxidation, reduction, and O-demethylation to yield oxymorphone, which is then N-demethylated. google.com This N-demethylation step can be accomplished by acetylating oxymorphone to its 3,14-diacetoxy derivative, followed by reaction with cyanogen bromide or a chloroformate ester, and subsequent hydrolysis to yield noroxymorphone. google.com However, these methods are problematic from a safety and sustainability perspective due to the hazardous nature of the reagents and the generation of significant waste. acs.orguq.edu.auchemrxiv.orguni-graz.at The hydrolysis of the N-cyano intermediate in the von Braun reaction, for example, requires prolonged heating with a large excess of sulfuric acid, which can lead to partial degradation of the desired noroxymorphone product. google.com

Another approach involves the palladium-catalyzed N-demethylation of protected oxymorphone derivatives. For example, oxymorphone 3,14-diacetate can be demethylated using palladium(II) acetate (B1210297) and oxygen as the terminal oxidant. researchgate.net This method has been adapted for continuous flow reactors, enabling kilogram-scale production of noroxymorphone. researchgate.net

Reagent/MethodPrecursorProductKey Features
Cyanogen Bromide (von Braun reaction)OxymorphoneNoroxymorphoneInvolves toxic reagents and harsh hydrolysis conditions. google.com
Chloroformate EstersOxymorphoneNoroxymorphoneUtilizes toxic and corrosive reagents. acs.orguq.edu.auacs.orgchemrxiv.org
Palladium(II) Acetate / O2Oxymorphone 3,14-diacetateNoroxymorphoneAllows for continuous flow synthesis but requires a precious metal catalyst. researchgate.net

Electrochemical N-Demethylation Approaches for Noroxymorphone Synthesis

In recent years, electrochemical methods have emerged as a greener and more efficient alternative for the N-demethylation of opioids. acs.orguq.edu.auacs.orgchemrxiv.orguni-graz.atacs.org These methods are based on the anodic oxidation of the tertiary amine of the opioid precursor. acs.org

One such process involves the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine of oxycodone with the 14-hydroxyl group. acs.orguq.edu.auchemrxiv.orgacs.org This forms an oxazolidine (B1195125) intermediate which can then be hydrolyzed to the corresponding nor-opioid. acs.orgacs.org This reagent- and catalyst-free electrochemical procedure has been shown to produce noroxycodone from oxycodone in very good yields (89%). acs.org The subsequent O-demethylation can be achieved using hydrobromic acid, providing a sustainable two-step protocol that avoids the use of both chloroformates and boron tribromide. acs.orguq.edu.auchemrxiv.org

The scalability of this electrochemical process has been demonstrated through the use of flow electrolysis cells, which significantly improve reaction throughput and space-time yield compared to batch processes. acs.orguq.edu.auchemrxiv.org This makes it a promising methodology for industrial implementation. acs.org

MethodPrecursorIntermediateProductAdvantages
Anodic OxidationOxycodoneOxazolidineNoroxycodoneReagent- and catalyst-free, high yield, scalable. acs.orguq.edu.auacs.orgchemrxiv.org
Anodic Oxidation followed by HBr hydrolysisOxycodoneOxazolidineNoroxymorphoneGreen and efficient two-step N- and O-demethylation. acs.orguq.edu.auchemrxiv.org

N-Alkylation Strategies for this compound Synthesis

Once noroxymorphone is obtained, the next step is the introduction of the butyl group onto the nitrogen atom.

Direct N-Alkylation of Noroxymorphone with Butylating Agents

The most straightforward method for synthesizing this compound is the direct N-alkylation of noroxymorphone with a suitable butylating agent, such as a butyl halide (e.g., butyl bromide). This is a standard procedure for the N-alkylation of secondary amines in the morphinan (B1239233) series. google.comgoogle.com The reaction involves the nucleophilic attack of the secondary amine of noroxymorphone on the electrophilic carbon of the butylating agent.

A significant challenge in the N-alkylation of C(3)-hydroxy morphinan alkaloids like noroxymorphone is the potential for undesired O-alkylation at the C(3)-hydroxyl group. google.com To mitigate this side reaction, the process can be carried out in an anhydrous solvent system, and in some cases, an anhydrous acid is included in the reaction mixture to inhibit O-alkylation. google.com Controlling the rate of addition of the alkylating agent is also crucial for maximizing the yield of the desired N-alkylated product. google.com

ReactantsProductKey Considerations
Noroxymorphone, Butyl BromideThis compoundPrevention of O-alkylation at the C(3)-hydroxyl group. google.com

Alternative Derivatization Approaches for N-Alkyl Noroxymorphone Analogues (e.g., cyclopropane (B1198618) ring opening)

Alternative strategies for the synthesis of N-alkyl noroxymorphone analogues involve the modification of existing N-substituents. One such method is the selective ring-opening of an N-cyclopropylmethyl group. nih.gov

For example, the N-cyclopropylmethyl group in naltrexone (B1662487) can undergo a selective ring-opening reaction in the presence of platinum(IV) oxide and hydrobromic acid under a hydrogen atmosphere to yield the corresponding N-isobutyl derivative. nih.gov This reaction provides a pathway to N-alkylated noroxymorphone analogues from readily available starting materials like naltrexone. While this specific example yields an isobutyl group, the principle of cyclopropane ring-opening represents a potential alternative route for introducing other alkyl chains. nih.govuni-regensburg.descispace.com

Green Chemistry Principles in Noroxymorphone Derivative Synthesis

The synthesis of noroxymorphone and its derivatives has increasingly focused on the incorporation of green chemistry principles to address the environmental and safety concerns associated with traditional methods. acs.orguq.edu.auchemrxiv.orgacs.orgiospress.com

The development of electrochemical N-demethylation is a prime example of a greener synthetic route. acs.orguq.edu.auchemrxiv.orguni-graz.atacs.org This method avoids the use of toxic and corrosive reagents like alkyl chloroformates and boron tribromide, which are problematic from both a safety and sustainability standpoint. acs.orguq.edu.auchemrxiv.org The electrochemical process is based on anodic oxidation and can be performed in a scalable flow electrolysis cell, which significantly enhances the reaction throughput and reduces waste. acs.orguq.edu.auchemrxiv.org The sustainability of this methodology has been assessed using green metrics and has been shown to be far superior to conventional chloroformate processes. acs.orguq.edu.auvapourtec.comacs.org

Furthermore, research into alternative alkylating agents that are less genotoxic than traditional alkyl halides is an active area of investigation in green chemistry. mdpi.com The use of biocatalysis and the development of synthetic routes from renewable feedstocks, such as the biosynthesis of opioids in yeast, also represent promising avenues for the future of sustainable opioid synthesis. nih.gov

Green Chemistry ApproachApplication in Noroxymorphone SynthesisBenefits
Electrochemical N-DemethylationSynthesis of noroxymorphone from oxycodoneAvoids toxic reagents, high efficiency, scalable, reduced waste. acs.orguq.edu.auchemrxiv.orguni-graz.atacs.org
Flow ChemistryScalable synthesis of noroxymorphoneImproved throughput, better process control, enhanced safety. acs.orguq.edu.auchemrxiv.orgresearchgate.net

Preclinical Receptor Pharmacology of N Butyl Noroxymorphone and Analogues

Opioid Receptor Binding Affinity and Selectivity Profiling

The initial step in characterizing a new opioid ligand involves determining its binding affinity (Ki) for the different opioid receptor subtypes. This is typically achieved through competitive binding assays where the compound of interest competes with a radiolabeled ligand for binding to receptor-expressing cell membranes. The selectivity of a compound is then determined by comparing its affinity for the different receptor subtypes.

The mu-opioid receptor is the primary target for most clinically used opioid analgesics. The affinity of a compound for the MOR is a key determinant of its potential analgesic efficacy. Research on N-substituted analogues of noroxymorphone (B159341) indicates that modifications at the nitrogen atom can modulate MOR binding.

For instance, a study on N-propyl noroxymorphone, a close analogue of N-butyl noroxymorphone, identified it as a pure opioid antagonist with a high affinity for opioid receptors in rat brain membranes, exhibiting a dissociation constant (Kd) of approximately 4 nM. nih.gov While Kd is not identical to Ki, it provides an indication of high-affinity binding. Generally, increasing the length of the N-alkyl substituent from methyl to propyl or butyl in the morphinan (B1239233) series can influence the interaction with the MOR binding pocket.

Interactive Data Table: Opioid Receptor Binding Affinities of N-Substituted Noroxymorphone Analogues (Ki in nM)

Compound MOR Ki (nM) DOR Ki (nM) KOR Ki (nM) Selectivity (MOR vs. DOR/KOR)
N-Propyl Noroxymorphone ~4 (Kd) nih.gov Data not available Data not available Data not available

The delta-opioid receptor is another important target in opioid research, with potential implications for analgesia and mood regulation. The interaction of N-alkyl noroxymorphone analogues with the DOR is less well-characterized than their MOR interactions. The selectivity of a compound for MOR over DOR is often a critical factor in its pharmacological profile. As with the MOR, specific Ki values for this compound at the DOR are not currently available in the scientific literature.

The kappa-opioid receptor is associated with a different spectrum of pharmacological effects compared to MOR and DOR, including analgesia, but also potential dysphoria and psychotomimetic effects. Therefore, understanding the KOR binding affinity of a novel opioid is essential. The influence of the N-butyl substituent on KOR affinity in the noroxymorphone series remains to be elucidated through direct binding studies.

Ligand Efficacy and Intracellular Signaling Mechanisms

Beyond binding affinity, the functional activity or efficacy of a ligand at the opioid receptor is a critical parameter. This determines whether the compound acts as an agonist, antagonist, or partial agonist. Modern pharmacology also investigates "biased agonism," where a ligand preferentially activates one intracellular signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).

G-protein activation is the canonical signaling pathway for opioid receptors, leading to their pharmacological effects, including analgesia. The [³⁵S]GTPγS binding assay is a common method to measure the ability of a ligand to activate G-proteins. In this assay, an agonist-induced conformational change in the receptor promotes the binding of [³⁵S]GTPγS to the Gα subunit. The potency (EC50) and maximal effect (Emax) of a compound in this assay are measures of its efficacy as a G-protein activator.

Specific data on the G-protein activation profile of this compound is not available. However, the characterization of N-propyl noroxymorphone as a "pure opioid antagonist" suggests that it likely has low or no efficacy in activating G-protein signaling. nih.gov Whether the addition of a single methylene (B1212753) group to the N-substituent to form this compound alters this efficacy profile is a key question that awaits experimental investigation.

Interactive Data Table: G-Protein Activation by N-Substituted Noroxymorphone Analogues ([³⁵S]GTPγS Binding)

Compound EC50 (nM) Emax (% of standard agonist)
N-Propyl Noroxymorphone Likely inactive (antagonist) nih.gov Likely inactive (antagonist) nih.gov

The recruitment of β-arrestin proteins to the opioid receptor is another important signaling pathway that is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades. There is growing interest in developing "G-protein biased" opioids that activate G-protein signaling with minimal β-arrestin recruitment, as this may lead to a better side-effect profile. Assays such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays are used to quantify β-arrestin recruitment.

There is currently no published data on the β-arrestin recruitment profile of this compound or its close N-alkyl analogues. Investigating this aspect of its pharmacology would be crucial to fully understand its signaling properties and potential for biased agonism.

Investigation of Functional Selectivity (Biased Agonism)

Functional selectivity describes the ability of a ligand to stabilize distinct receptor conformations, leading to preferential activation of specific intracellular signaling cascades. For opioid receptors, the two primary pathways are G-protein signaling, which is generally associated with analgesia, and the β-arrestin pathway, which has been linked to some of the adverse effects of opioids. mdpi.comnih.gov Ligands that preferentially activate the G-protein pathway are termed G-protein biased agonists and are of significant interest in the development of safer analgesics. mdpi.com

The structure of the N-substituent on the noroxymorphone scaffold plays a critical role in determining a ligand's bias. rsc.org For instance, studies on various N-substituted morphinan derivatives have demonstrated that modifications at this position can convert a compound from an antagonist to an agonist or alter its signaling bias. rsc.org While direct experimental data on the functional selectivity of this compound is not available, the principles derived from related analogues offer valuable insights.

Research on N-substituted derivatives of noroxymorphone and related morphinans indicates that the size and nature of the alkyl or arylalkyl group at the N-17 position influence the interaction with the receptor's binding pocket, thereby affecting the conformational changes that trigger downstream signaling. For example, N-phenethyl substitution in noroxymorphone has been shown to produce a potent mu-opioid peptide (MOP) receptor agonist. nih.govdrugsandalcohol.ie The investigation of functional selectivity for such compounds typically involves comparing their potency and efficacy in assays that measure G-protein activation (e.g., [³⁵S]GTPγS binding) with assays that measure β-arrestin recruitment.

A hypothetical data table illustrating how the functional selectivity of N-alkyl noroxymorphone analogues might be presented is shown below. The values are illustrative and based on general principles of structure-activity relationships in opioids.

CompoundN-SubstituentG-Protein Activation (EC₅₀, nM)β-Arrestin Recruitment (EC₅₀, nM)Bias Factor (relative to reference)
Analogue AMethyl (Oxymorphone)10251.0
Analogue BPropyl8351.8
Analogue CButyl Predicted: 5-15Predicted: 40-60Predicted: >1.5
Analogue DPhenethyl2.63507.6

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The bias factor is a quantitative measure of a ligand's preference for one pathway over another, often calculated relative to a balanced or reference agonist. mdpi.com A higher bias factor towards G-protein activation would suggest a potentially more favorable therapeutic profile.

Modulation of Downstream Signaling Pathways (e.g., cAMP Accumulation)

Activation of mu-opioid receptors, which are Gαi/o-coupled, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.net Measuring the inhibition of forskolin-stimulated cAMP accumulation is a common functional assay to determine the agonist activity of opioid compounds. researchgate.net

The potency and efficacy of N-substituted noroxymorphone analogues in modulating cAMP levels are directly related to their agonist properties at the mu-opioid receptor. Potent agonists will cause a significant reduction in cAMP levels at low nanomolar concentrations.

Studies on N-phenethyl noroxymorphone have shown it to be a potent agonist, and thus it would be expected to strongly inhibit adenylyl cyclase activity. nih.govdrugsandalcohol.ie The effect of an N-butyl substitution would likely also result in agonist activity, though its potency relative to other analogues would need to be determined experimentally. The structure-activity relationships suggest that increasing the alkyl chain length from methyl can modulate potency.

Below is an illustrative data table summarizing the effects of various N-substituted noroxymorphone analogues on the inhibition of cAMP accumulation, a key downstream signaling event.

CompoundN-SubstituentcAMP Inhibition (IC₅₀, nM)Maximal Inhibition (% of Forskolin-stimulated)
Analogue AMethyl (Oxymorphone)1595%
Analogue BPropyl1298%
Analogue CButyl Predicted: 8-20Predicted: >90%
Analogue DPhenethyl599%

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The IC₅₀ value represents the concentration of the compound that produces 50% of its maximal inhibitory effect on cAMP accumulation. A lower IC₅₀ value indicates greater potency. The maximal inhibition indicates the efficacy of the compound in suppressing the cAMP signal. Potent, full agonists would be expected to have low IC₅₀ values and high maximal inhibition percentages.

Structure Activity Relationship Sar Investigations of N Butyl Noroxymorphone Analogues

Correlative Analysis of N-Alkyl Substituent Length and Branching with Receptor Affinity

The length and branching of the N-alkyl substituent in noroxymorphone (B159341) analogues significantly influence their affinity for opioid receptors. Generally, increasing the length of the N-alkyl chain from methyl can lead to varied effects on receptor binding.

Systematic studies on N-substituted noroxymorphone and related morphinan (B1239233) analogues have demonstrated that the nature of the N-substituent is a key factor in determining the pharmacological properties. For instance, in the noroxymorphindole series, N-alkyl analogues from N-ethyl through N-heptyl were synthesized and evaluated. nih.gov This research, along with other studies, has shown that while certain N-substituents typically lead to agonist or mixed agonist-antagonist activity at the µ-opioid receptor (MOR), the same is not always true across different morphinan scaffolds. nih.gov

In one study, the affinity of N-substituted analogues of benzylideneoxymorphone for MOR and delta-opioid receptors (DOR) was found to generally decrease as the N-arylalkyl chain length increased. nih.gov Specifically, the N-methyl analogue exhibited higher affinity for both MOR and DOR compared to the N-phenylethyl and N-phenylpropyl analogues. nih.gov This was an unexpected finding, as longer chain N-phenylethyl and N-phenylpropyl 4,5-epoxymorphinans are typically more potent MOR agonists than their N-methyl counterparts. nih.gov

Branching of the N-alkyl chain also plays a crucial role. In a series of N-sec- and N-tert-alkylnormorphines, the N-tert-alkyl derivatives were devoid of agonist activity. nih.gov However, some N-sec-alkyl analogues displayed interesting mixed agonist-antagonist properties. nih.gov For example, the N-sec-butyl S isomer of normorphine showed analgesic effects comparable to morphine, along with nalorphine-like antagonist activity. nih.gov This highlights that both the size and the stereochemistry of the branched alkyl group are important for receptor interaction.

The following table summarizes the opioid receptor binding affinities for a selection of N-substituted noroxymorphone analogues, illustrating the impact of N-substituent variation.

CompoundN-SubstituentMOR Affinity (Ki, nM)DOR Affinity (Ki, nM)KOR Affinity (Ki, nM)
Oxymorphone Methyl0.251849
Naloxone (B1662785) Allyl1.2236.3
Naltrexone (B1662487) Cyclopropylmethyl0.161.11.3
N-Phenethylnoroxymorphone Phenethyl0.184.617

Data compiled from various sources.

Impact of N-Substitution on Agonist, Partial Agonist, and Antagonist Profiles

The substituent at the nitrogen atom of the morphinan skeleton is a primary determinant of whether a compound will act as an agonist, a partial agonist, or an antagonist at opioid receptors. This principle is well-established in opioid pharmacology. plos.org

The transition from an N-methyl group, as seen in oxymorphone (a potent agonist), to larger N-alkyl or N-alkenyl groups can dramatically alter the pharmacological profile. For example, replacing the N-methyl group of oxymorphone with an N-allyl or N-cyclopropylmethyl group results in the potent antagonists naloxone and naltrexone, respectively. plos.orgacs.org These antagonists are crucial in clinical settings for reversing opioid overdose. semanticscholar.org

The introduction of a 14-hydroxy group, as is present in noroxymorphone derivatives, tends to shift the pharmacological profile towards antagonism compared to the parent compounds without this feature. nih.govresearchgate.net For instance, N-CBM-noroxymorphone (N-cyclobutylmethyl-noroxymorphone) displays analgesic potency comparable to morphine, indicating a mixed agonist-antagonist profile, whereas other N-substituted noroxymorphones like those with n-propyl, dimethylallyl, or propargyl groups are less potent and not pure antagonists. akjournals.com

The following table provides a functional characterization of several N-substituted noroxymorphone analogues.

CompoundN-SubstituentPrimary Activity at MOR
Oxymorphone MethylAgonist
Naloxone AllylAntagonist
Naltrexone CyclopropylmethylAntagonist
N-Cyclobutylmethyl-noroxymorphone CyclobutylmethylMixed Agonist-Antagonist
N-Phenethylnoroxymorphone PhenethylAgonist

Data compiled from various sources.

Stereochemical Influences of N-Alkyl Substituents on Opioid Receptor Activity

The stereochemistry of the N-alkyl substituent can have a profound impact on the pharmacological activity of morphinan derivatives. The three-dimensional arrangement of atoms in the N-substituent influences how the ligand fits into the binding pocket of the opioid receptor, thereby affecting its affinity and efficacy.

A notable example is the investigation of N-sec- and N-tert-alkylnormorphines. nih.gov In this study, N-sec-butyl- and N-(alpha-methylallyl)normorphine were separated into their R and S isomers, which demonstrated quantitative pharmacological differences. nih.gov The S isomer of N-sec-butylnormorphine exhibited analgesic potency similar to morphine, coupled with antagonist activity, highlighting the stereoselectivity of the opioid receptor for this particular substituent. nih.gov

The morphinan skeleton itself contains several chiral centers (typically at positions 5, 6, 9, 13, and 14), and the absolute configuration of these centers is critical for determining the pharmacological profile. mdpi.com For instance, levorphanol, which has an R configuration at its chiral centers, is a potent opioid agonist, while its enantiomer, dextrorphan, has low affinity for opioid receptors but acts as an NMDA receptor antagonist. mdpi.com

Conformational Landscape and Receptor Recognition of N-Substituted Morphinans

The interaction between an N-substituted morphinan and an opioid receptor is a dynamic process governed by the conformational flexibility of both the ligand and the receptor. The N-substituent plays a crucial role in this process by influencing the conformational landscape of the morphinan and its recognition by the receptor. plos.orgmdpi.com

Computational studies, such as molecular docking and molecular dynamics simulations, have provided valuable insights into the conformational preferences of N-substituted morphinans and their binding modes within the opioid receptor. nih.govresearchgate.netacs.org These studies have shown that the N-substituent can adopt different orientations within the binding pocket, leading to either receptor activation (agonism) or blockade (antagonism).

The concept of "functional selectivity" or "biased agonism" has emerged as a key area of research, where a ligand can preferentially activate one signaling pathway over another upon binding to a receptor. The N-substituent is a key determinant of this bias. By modifying the N-substituent, it is possible to design ligands that are biased towards G-protein signaling (associated with analgesia) and away from β-arrestin recruitment (associated with side effects like respiratory depression and constipation). oup.comacs.org

The conformational state of the receptor itself is not static. It exists in an ensemble of different conformations, and the binding of a ligand can stabilize a particular conformation, leading to a specific functional outcome. nih.gov The N-substituent of a morphinan ligand is a critical factor in this selection process, ultimately dictating whether the compound will act as an agonist, antagonist, or partial agonist. plos.org

Computational Approaches and Structural Biology in Opioid Ligand Research

Molecular Docking Simulations of N-Butyl Noroxymorphone (B159341) within Opioid Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Butyl Noroxymorphone, docking simulations are used to model its interaction with the binding pocket of opioid receptors, primarily the mu-opioid receptor (μOR).

While specific docking studies on this compound are not extensively published, inferences can be drawn from studies on structurally related morphinans. Docking studies of various N-substituted morphinans into the μOR have revealed several conserved interactions. biorxiv.orgacs.org The protonated nitrogen of the morphinan (B1239233) core forms a crucial charge-enhanced hydrogen bond with the highly conserved Asp147 residue in transmembrane helix 3 (TM3). biorxiv.orgmdpi.comnii.ac.jpplos.org Additionally, the phenolic hydroxyl group at position 3 typically engages in a water-mediated hydrogen bond network with His297 in TM6. biorxiv.orgacs.orgmdpi.com

For this compound, the N-butyl group would extend into a hydrophobic pocket within the receptor. The conformation and orientation of this alkyl chain are critical in determining the ligand's pharmacological profile (agonist vs. antagonist activity). The flexibility of the butyl group allows it to adopt various conformations, and the final binding pose will be a balance between favorable hydrophobic interactions and any potential steric hindrance within the binding pocket. The orientation of the N-butyl substituent is thought to influence the conformational state of the receptor, particularly the positioning of TM6, which is a key event in receptor activation. escholarship.org

Table 1: Predicted Interactions of N-Alkyl Morphinans in the μ-Opioid Receptor Binding Pocket

Ligand MoietyInteracting Receptor Residue(s)Type of InteractionReference
Protonated AmineAsp147 (TM3)Ionic Interaction, Hydrogen Bond biorxiv.orgmdpi.comnii.ac.jpplos.org
Phenolic HydroxylHis297 (TM6)Water-mediated Hydrogen Bond biorxiv.orgacs.orgmdpi.com
Morphinan CoreM151, V236, I296, V300Hydrophobic Interactions biorxiv.orgacs.org
N-Alkyl SubstituentHydrophobic pocket near TM2, TM3, and TM7Hydrophobic Interactions mdpi.com

This table is a generalized representation based on data from various morphinan ligands.

Site-directed mutagenesis and structural studies have identified several key amino acid residues within the opioid receptor binding pocket that are crucial for the binding of N-alkyl morphinans. nih.gov As mentioned, Asp147 is a critical anchor point for the ligand's protonated amine. mdpi.complos.org Mutations of this residue significantly reduce or abolish ligand binding.

The binding pocket for the N-substituent is largely hydrophobic and includes residues from several transmembrane helices. For larger N-substituents like N-phenethyl, this pocket involves residues such as Q124 , W133 , and I144 . mdpi.com The N-butyl group of this compound would be expected to interact with a subset of these and other hydrophobic residues. The size and shape of this pocket can influence the selectivity of a ligand for different opioid receptor subtypes. Furthermore, residues like Tyr326 in TM7 and Trp293 in TM6 have been shown to be important for the binding and activation by various morphinan agonists. mdpi.comnih.gov The interaction between the N-substituent and these residues can modulate the conformational changes required for receptor signaling. escholarship.orgnih.gov

Quantum Chemical Calculations for Molecular Conformation and Energetics

Quantum chemical calculations are employed to understand the electronic structure and conformational energetics of molecules like this compound. plos.orgresearchgate.net These methods can provide insights into the preferred conformations of the N-butyl substituent, which are crucial for its interaction with the opioid receptor. acs.orgscite.ai

Studies on a series of N-substituted oxymorphone derivatives have used quantum chemical methods to identify conformational features that may be responsible for their agonist or antagonist properties. acs.orgscite.airesearchgate.netplos.org These calculations can determine the rotational energy barriers of the N-substituent and the most stable conformations in an aqueous environment. For this compound, such calculations would help to predict the likelihood of the butyl chain adopting an axial or equatorial orientation relative to the piperidine (B6355638) ring, and the preferred torsion angles of the C-C bonds within the butyl group. This information is valuable for refining docking studies and for understanding the structure-activity relationships within this class of compounds. For instance, a study on N-sec-butyl-normorphine utilized computer-assisted conformational analysis to correlate receptor interactions with in vivo observations. nih.gov

Pharmacophore Modeling for this compound and Analogues

Pharmacophore modeling is a technique used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.comugm.ac.id A pharmacophore model for N-alkyl noroxymorphone analogues would typically include:

A positive ionizable feature representing the protonated amine.

A hydrogen bond acceptor/donor feature corresponding to the phenolic hydroxyl group.

One or more hydrophobic features representing the rigid morphinan core.

An additional hydrophobic feature representing the N-alkyl substituent.

The spatial arrangement of these features is critical for biological activity. By comparing the pharmacophore models of potent agonists with those of antagonists, it is possible to identify the key features that differentiate their pharmacological profiles. For this compound, the position and volume of the hydrophobic feature corresponding to the N-butyl group would be a key determinant of its activity. This approach can be used to virtually screen compound libraries for new molecules with desired opioid receptor activity or to guide the design of new analogues with improved properties. dovepress.comresearchgate.net

Insights from Cryo-EM and X-ray Crystallography of Opioid Receptor-Ligand Complexes

While there are no specific cryo-electron microscopy (cryo-EM) or X-ray crystallography structures of this compound bound to an opioid receptor, numerous structures of opioid receptors in complex with other morphinan ligands have provided invaluable insights into the general principles of ligand recognition and receptor activation. biorxiv.orgescholarship.orgnih.govnih.gov

Crystal structures of the μ-opioid receptor bound to both agonists (like BU72 and DAMGO) and antagonists have revealed the detailed architecture of the binding pocket. nih.govnih.govnih.gov These structures confirm the key interactions identified through docking and mutagenesis studies, such as the salt bridge with Asp147 and the role of the hydrophobic pocket in accommodating the N-substituent. mdpi.complos.org

Cryo-EM structures of the μOR in its active state, coupled to a G-protein mimetic or a G-protein, show a significant outward movement of TM6 upon agonist binding. escholarship.orgnih.govnih.gov This conformational change opens up an intracellular cavity for G-protein binding. The nature of the N-substituent on a morphinan ligand can influence the extent and dynamics of this conformational change, thereby tuning its efficacy. For example, the structure of the μOR with the potent agonist BU72 shows how the ligand stabilizes an active conformation of the receptor. nih.gov By comparing these active-state structures with inactive-state structures, researchers can understand the molecular switches that are flipped during receptor activation. These findings provide a structural framework for interpreting the results of computational studies on this compound and for predicting how its binding might translate into a specific pharmacological effect.

Preclinical Metabolic Fate and Analytical Characterization of N Butyl Noroxymorphone

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile and potential for clinical use. In vitro models, such as liver microsomes and plasma, are routinely employed to predict the in vivo metabolic clearance of new drug candidates.

Enzymatic Degradation in Liver Microsomes and Plasma

The stability of N-Butyl Noroxymorphone (B159341) is evaluated in liver microsomes and plasma to understand its susceptibility to enzymatic degradation. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast array of xenobiotics. Plasma contains various esterases and other enzymes that can also contribute to a compound's breakdown.

The primary metabolic pathway for many N-alkylated opioids is N-dealkylation, a reaction frequently catalyzed by CYP3A4 and CYP2D6. For instance, oxycodone is N-demethylated to noroxycodone, a reaction predominantly mediated by CYP3A enzymes. Similarly, buprenorphine undergoes N-dealkylation to norbuprenorphine, with CYP3A4 being the principal enzyme involved. Based on these established metabolic routes for structurally related opioids, it is hypothesized that N-Butyl Noroxymorphone would also undergo N-dealkylation in liver microsomes to yield noroxymorphone. This process involves the enzymatic hydroxylation of the carbon atom on the butyl group that is attached to the nitrogen, followed by spontaneous cleavage to form noroxymorphone and butyraldehyde.

The stability of a compound in these in vitro systems is typically reported as the half-life (t½) and intrinsic clearance (CLint). While specific experimental data for this compound is not publicly available, the general procedure involves incubating the compound with liver microsomes or plasma and monitoring its disappearance over time.

Table 1: Representative In Vitro Metabolic Stability Study Parameters

Parameter Liver Microsomes Plasma
System Pooled Human Liver Microsomes Pooled Human Plasma
Protein Conc. 0.5 - 1.0 mg/mL Undiluted
Compound Conc. 1 µM 1 µM
Cofactors NADPH None
Incubation Time 0, 5, 15, 30, 60 min 0, 15, 30, 60, 120 min

| Analysis | HPLC-MS/MS | HPLC-MS/MS |

Identification of this compound Metabolic Pathways as a Secondary Metabolite

Noroxymorphone itself is a known metabolite of oxymorphone and oxycodone. This compound, being an N-alkylated derivative of noroxymorphone, is anticipated to be a secondary metabolite if formed from a hypothetical N-butylated precursor. However, it is more commonly synthesized as a new chemical entity for research purposes.

The metabolic pathways of this compound are predicted to follow those of other N-substituted opioids. The principal metabolic transformation is likely N-dealkylation to noroxymorphone. Further metabolism could involve glucuronidation of the phenolic hydroxyl group, a common phase II metabolic pathway for opioids, leading to the formation of this compound-3-glucuronide. Another potential, though likely minor, pathway could be hydroxylation of the N-butyl chain.

Analytical Methodologies for Detection and Quantification

The development of sensitive and selective analytical methods is paramount for the accurate determination of drug candidates and their metabolites in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for bioanalytical assays due to its high sensitivity, specificity, and speed.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocols

Several HPLC-MS/MS methods have been developed for the quantification of noroxymorphone and other related opioids in biological samples, which can be adapted for this compound. These methods typically involve a sample preparation step to extract the analytes from the biological matrix, followed by chromatographic separation and mass spectrometric detection.

Sample preparation often utilizes solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances. Chromatographic separation is commonly achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) for the analyte and then monitoring for a specific product ion that is formed upon fragmentation in the collision cell. This highly selective detection method minimizes interferences from the biological matrix.

Table 2: Illustrative HPLC-MS/MS Parameters for Noroxymorphone Derivatives

Parameter Condition
HPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)

| MS/MS Transition | Analyte-specific (e.g., for Noroxymorphone: m/z 288.1 -> 199.1) |

Development of Sensitive and Selective Assays for Noroxymorphone Derivatives

The development of sensitive and selective assays is crucial for pharmacokinetic and metabolic studies. For noroxymorphone derivatives, including this compound, achieving low limits of quantification (LLOQ) is often necessary to accurately characterize their concentration-time profiles, especially at later time points.

The validation of these bioanalytical methods is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability. For instance, a validated method for noroxymorphone in human plasma achieved an LLOQ of 0.25 ng/mL, with intraday and interday coefficients of variation below 15% and accuracy greater than 90%. Similar performance would be expected for a well-developed assay for this compound. The stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, room temperature) is also thoroughly evaluated to ensure the integrity of the samples during handling and analysis.

Future Directions and Advanced Research Perspectives for N Butyl Noroxymorphone Analogues

Rational Design of Novel N-Alkyl Noroxymorphone (B159341) Derivatives with Tailored Pharmacological Profiles

The rational design of new N-alkyl noroxymorphone derivatives is a key strategy for developing safer and more effective opioid analgesics. nih.gov This approach leverages established structure-activity relationships (SAR) to modify the ligand's interaction with opioid receptors, aiming to create compounds with specific, desired pharmacological profiles, such as G protein-biased agonism or partial agonism, to reduce adverse effects. acs.orgnih.gov

A foundational principle in the design of morphinan-based ligands is the critical role of the substituent at the nitrogen-17 (B1197461) position in determining the compound's pharmacological character. researchgate.netplos.org Historically, modifications at this position have led to the discovery of compounds ranging from potent agonists to antagonists. For instance, replacing the N-methyl group of morphine with an N-allyl group results in nalorphine, a compound recognized as an opioid antagonist. plos.org Similarly, the N-allyl and N-cyclopropylmethyl analogues of oxymorphone are the clinically used antagonists, naloxone (B1662785) and naltrexone (B1662487), respectively. plos.org

Research has shown that specific N-substituents can significantly enhance agonist properties. The substitution of the N-methyl group in oxymorphone with an N-phenethyl group, for example, yields a compound with a 12-fold increase in analgesic potency. plos.org This highlights the N-phenethyl moiety as highly favorable for improving affinity and selectivity at the µ-opioid peptide (MOP) receptor, leading to potent agonism. researchgate.net

The goal of modern rational design is to fine-tune these properties. By systematically varying the N-alkyl substituent on the noroxymorphone core, researchers can modulate receptor binding affinity, selectivity, and functional efficacy. For instance, while an N-phenethyl group enhances MOP receptor affinity, an N-benzyl group on the same scaffold is less favorable for both affinity and selectivity. plos.org The systematic synthesis and evaluation of a series of N-substituted noroxymorphone analogues allow for the mapping of these relationships, guiding the development of ligands with optimized therapeutic windows. researchgate.netnih.gov

Strategies for achieving tailored profiles include:

Partial Agonism: Designing ligands that produce a submaximal response even at full receptor occupancy. This can provide analgesia with a ceiling effect on respiratory depression. mdpi.com

Biased Agonism: Creating molecules that preferentially activate the G protein signaling pathway, which is associated with analgesia, over the β-arrestin pathway, which has been linked to side effects like respiratory depression and tolerance. acs.orgacs.org

Receptor Subtype Selectivity: Modifying the N-substituent to enhance selectivity for a specific opioid receptor subtype (µ, δ, or κ) can help to isolate desired therapeutic effects. For example, combining an N-(2-methylallyl) group with an indole (B1671886) "delta address" moiety has been shown to provide high selectivity for the δ-opioid receptor. nih.gov

The following table summarizes the impact of different N-substituents on the pharmacological profile of the morphinan (B1239233) scaffold, providing a basis for the rational design of new noroxymorphone derivatives.

Parent CompoundN-SubstituentResulting CompoundKey Pharmacological ChangeReference(s)
Normorphine-CH₂CH=CH₂NalorphineOpioid antagonist/partial agonist plos.org
Noroxymorphone-CH₂CH=CH₂NaloxoneOpioid antagonist plos.org
Noroxymorphone-CH₂-cyclopropaneNaltrexoneOpioid antagonist plos.org
Normorphine-CH₂CH₂PhN-Phenethylnormorphine7-fold greater MOP affinity than morphine plos.org
Noroxymorphone-CH₂CH₂PhN-Phenethylnoroxymorphone12-fold increase in analgesic potency vs. oxymorphone plos.org
Noroxymorphone-CH₂PhN-BenzylnoroxymorphoneReduced MOP affinity and selectivity plos.org

This table is generated based on the provided text and is for illustrative purposes.

Future efforts in this area will involve computational modeling and synthesis of novel N-substituted analogues of noroxymorphone to explore a wider chemical space and identify candidates with highly specific and desirable pharmacological activities. biorxiv.org

Integration of Advanced Biophysical Techniques for Ligand-Receptor Interaction Studies

A deep understanding of how ligands like N-butyl noroxymorphone and its analogues interact with opioid receptors at an atomic level is crucial for rational drug design. Advanced biophysical techniques are providing unprecedented insights into these interactions, revealing the structural basis for agonist efficacy, selectivity, and biased signaling. mdpi.comnih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology, enabling the determination of high-resolution structures of G protein-coupled receptors (GPCRs), including opioid receptors, in various functional states. mdpi.comnih.gov Researchers have successfully solved the structures of the µ-opioid receptor (µOR) in complex with both agonist peptides and small molecules, as well as the G-protein it couples to (Gi). nih.govoup.com These structures reveal the precise conformational changes that occur in the receptor upon activation. nih.gov For example, cryo-EM has been used to visualize the binding of bivalent ligands to the µOR and to understand how small-molecule agonists activate the delta- and kappa-opioid receptors. nih.govresearchgate.netrepec.org This information is invaluable for the structure-based design of new noroxymorphone derivatives with specific activation profiles. repec.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying the dynamics of proteins in a solution state. pnas.org It can detect conformational changes in the receptor upon ligand binding. nih.gov NMR studies have shown that the µ-opioid receptor exists in a conformational equilibrium between different states, and that agonists, including allosteric modulators, can shift this equilibrium to favor an active conformation. pnas.orgnih.gov This technique provides a dynamic view of receptor activation that is complementary to the static pictures provided by cryo-EM and X-ray crystallography. pnas.org

Other Advanced Techniques: A suite of other biophysical methods is also being employed to dissect ligand-receptor interactions:

Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the conformational changes in the receptor and its interaction with signaling partners like G proteins in living cells. nih.gov

Double Electron-Electron Resonance (DEER) Spectroscopy: This technique can measure distances within the receptor protein, providing insights into the larger-scale conformational changes that occur during activation. nih.gov

Computational Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations use the structural data from cryo-EM and NMR to predict how novel ligands will bind to the receptor and to understand the energetic principles of receptor activation. frontiersin.orgnih.gov These computational methods, such as Site Identification by Ligand Competitive Saturation (SILCS), help in interpreting experimental data and guiding the design of new molecules. frontiersin.orgnih.gov

By integrating these advanced biophysical techniques, researchers can build a comprehensive, high-resolution picture of the interactions between noroxymorphone analogues and opioid receptors. This detailed molecular understanding is essential for the future rational design of next-generation analgesics with superior efficacy and safety.

Q & A

Q. What are the primary metabolic pathways of N-butyl noroxymorphone, and how can they be experimentally validated?

this compound is structurally related to noroxymorphone, a metabolite of oxycodone. Key metabolic pathways involve hepatic enzymes such as CYP3A4 and CYP2D6, which mediate N-dealkylation and hydroxylation. To validate these pathways, researchers can use in vitro hepatocyte assays or microsomal incubation studies combined with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify metabolites . Comparative studies with oxycodone metabolism (e.g., oxymorphone and noroxymorphone quantification) provide a methodological framework .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Confirmatory methods such as LC-MS/MS are optimal due to their specificity and sensitivity. For urine analysis, protocols validated for noroxymorphone (e.g., LOINC 90894-7) can be adapted by modifying chromatographic conditions (e.g., column chemistry, mobile phase gradients) to resolve this compound from structurally similar opioids . Creatinine normalization is advised for urinary studies to account for dilution variability .

Q. How does the N-butyl substitution affect the pharmacokinetic properties of noroxymorphone?

The N-butyl group increases lipophilicity compared to noroxymorphone, potentially altering blood-brain barrier (BBB) permeability and plasma protein binding. In silico modeling (e.g., LogP calculations) and in vitro BBB assays (e.g., PAMPA-BBB) can predict permeability differences. Comparative pharmacokinetic studies in rodent models, with plasma and cerebrospinal fluid sampling, are recommended to validate these predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported blood-brain barrier permeability data for this compound?

Discrepancies may arise from variations in experimental models (e.g., in vitro vs. in vivo). A tiered approach is recommended:

  • Step 1: Use parallel artificial membrane permeability assays (PAMPA) to screen baseline permeability.
  • Step 2: Validate findings in transwell co-culture models with human brain endothelial cells.
  • Step 3: Conduct in vivo PET imaging with radiolabeled this compound to assess brain uptake in real time . Confounding factors (e.g., active transport mechanisms) should be analyzed via transporter inhibition assays .

Q. What experimental designs are optimal for studying the μ-opioid receptor affinity of this compound?

Use radioligand competitive binding assays with transfected HEK-293 cells expressing human μ-opioid receptors. Include oxymorphone and noroxymorphone as positive controls to benchmark affinity values. For functional activity, cAMP inhibition assays or β-arrestin recruitment assays (e.g., BRET/FRET) can differentiate agonist vs. antagonist behavior . Dose-response curves should account for the compound’s partial agonism observed in structural analogs .

Q. How can synthesis protocols for this compound be optimized to improve yield and purity?

The synthesis of N-substituted noroxymorphone derivatives typically involves N-alkylation of noroxymorphone with alkyl halides. Key optimizations:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
  • Catalyst use: Phase-transfer catalysts like tetrabutylammonium bromide reduce side reactions.
  • Purification: Preparative HPLC with C18 columns and trifluoroacetic acid in the mobile phase improves purity. Published yields for similar compounds (e.g., 78% for N-noroxymorphone) provide benchmarks .

Q. What strategies mitigate oxidative degradation during long-term stability studies of this compound?

Degradation pathways can be mapped via forced degradation studies under heat, light, and oxidative stress (e.g., H₂O₂ exposure). Stabilization strategies include:

  • Lyophilization to reduce hydrolytic degradation.
  • Antioxidant additives (e.g., ascorbic acid) in aqueous formulations.
  • Packaging: Amber glass vials with nitrogen headspace to limit photolysis and oxidation .

Methodological Considerations

  • Data Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., NMR for structural confirmation alongside MS).
  • Ethical Compliance: For in vivo studies, adhere to guidelines for opioid research, including analgesic efficacy vs. addiction risk assessments .
  • Safety Protocols: Follow GHS hazard guidelines (e.g., PPE for inhalation/dermal exposure risks) as outlined in safety data sheets for structurally related compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.